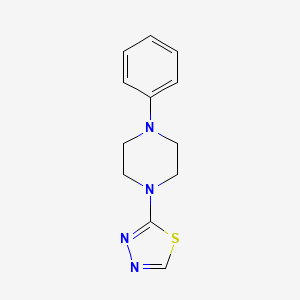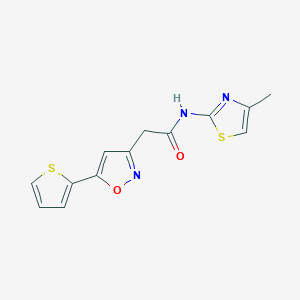
N-(2,4-dimethoxyphenyl)-2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)acetamide, commonly known as DT-010, is a chemical compound with potential applications in scientific research. DT-010 is a potent inhibitor of a specific enzyme, making it useful in studying the enzyme's function and potential therapeutic targets.
科学的研究の応用
DT-010 has potential applications in scientific research, particularly in the field of enzymology. It is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which plays a crucial role in glucose metabolism and insulin secretion. DT-010 can be used to study the function of DPP-4 and its potential therapeutic targets. It can also be used to investigate the role of DPP-4 in other physiological processes, such as inflammation and immune response.
作用機序
DT-010 inhibits DPP-4 by binding to its active site and preventing the enzyme from cleaving specific peptides. DPP-4 cleaves peptides that regulate glucose metabolism and insulin secretion, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 by DT-010 leads to increased levels of GLP-1 and GIP, which in turn promote insulin secretion and glucose uptake.
Biochemical and Physiological Effects
DT-010 has been shown to have significant biochemical and physiological effects in animal models. It increases insulin secretion and glucose uptake, leading to improved glucose tolerance and reduced blood glucose levels. It also has anti-inflammatory and immunomodulatory effects, which may have therapeutic implications in conditions such as rheumatoid arthritis and inflammatory bowel disease.
実験室実験の利点と制限
DT-010 has several advantages for lab experiments. It is a potent and specific inhibitor of DPP-4, making it a valuable tool for studying the enzyme's function. It is also stable and can be easily synthesized in large quantities. However, DT-010 has some limitations. It has low solubility in water, which may affect its bioavailability and limit its use in certain experiments. It also has potential off-target effects, which need to be carefully considered when interpreting experimental results.
将来の方向性
There are several future directions for research on DT-010. One area of interest is the potential therapeutic applications of DPP-4 inhibition in metabolic disorders such as diabetes and obesity. DT-010 may have advantages over existing DPP-4 inhibitors due to its potency and specificity. Another area of interest is the role of DPP-4 in inflammation and immune response. DT-010 may have potential applications in conditions such as rheumatoid arthritis and inflammatory bowel disease. Further research is needed to explore these potential applications and to better understand the mechanisms of action of DT-010.
合成法
DT-010 can be synthesized through a multistep process involving several chemical reactions. The first step involves the preparation of 2,4-dimethoxybenzaldehyde, which is then used to synthesize 2,4-dimethoxyphenylacetic acid. The acid is then converted to the corresponding amide, which is further reacted with 2-oxo-3-tosyl-2,3-dihydro-1H-imidazole to obtain DT-010. The synthesis method is complex and requires expertise in organic chemistry.
特性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6S/c1-14-4-7-16(8-5-14)30(26,27)23-11-10-22(20(23)25)13-19(24)21-17-9-6-15(28-2)12-18(17)29-3/h4-12H,13H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYGUGFKYFAJSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CN(C2=O)CC(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2900414.png)
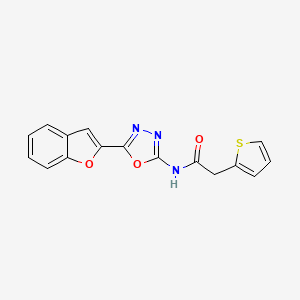
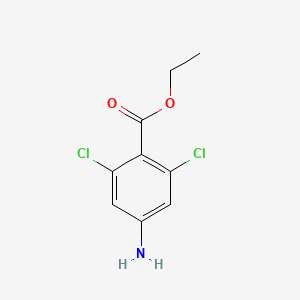
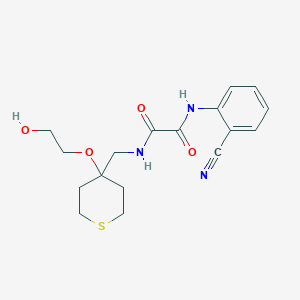
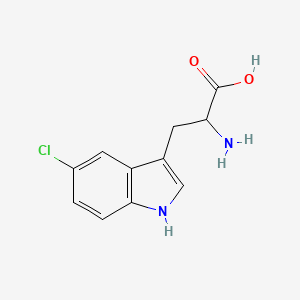

![(E)-4-(Dimethylamino)-N-[(2-pyrrolidin-1-ylsulfonylphenyl)methyl]but-2-enamide](/img/structure/B2900423.png)

![Ethyl 2-[[2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetyl]amino]acetate](/img/structure/B2900427.png)
